

# Afuresertib in Oncology: A Comparative Guide to Phase I/II Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-AKT inhibitor **Afuresertib** with other therapeutic alternatives, based on available Phase I and II clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of oncology.

## Introduction to Afuresertib and its Mechanism of Action

**Afuresertib** (also known as GSK2110183 or LAE002) is an orally bioavailable small molecule that acts as a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway, also known as the PI3K/AKT/mTOR pathway, is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. By inhibiting AKT, **Afuresertib** aims to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

### The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-







bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the cell membrane allows for the phosphorylation and subsequent activation of AKT by PDK1 and the mTOR complex 2 (mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates, leading to increased cell survival, growth, and proliferation.





recruits





#### Click to download full resolution via product page

• To cite this document: BenchChem. [Afuresertib in Oncology: A Comparative Guide to Phase I/II Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560028#phase-i-ii-clinical-trial-data-for-afuresertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com